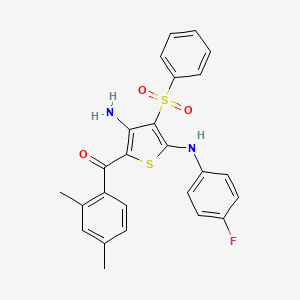

3-(benzenesulfonyl)-5-(2,4-dimethylbenzoyl)-N2-(4-fluorophenyl)thiophene-2,4-diamine

Description

This compound is a thiophene-2,4-diamine derivative featuring a benzenesulfonyl group at position 3, a 2,4-dimethylbenzoyl moiety at position 5, and a 4-fluorophenyl substituent at the N2 position. The presence of electron-withdrawing (sulfonyl) and electron-donating (methyl, fluorophenyl) groups influences its electronic properties and solubility.

Properties

IUPAC Name |

[3-amino-4-(benzenesulfonyl)-5-(4-fluoroanilino)thiophen-2-yl]-(2,4-dimethylphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21FN2O3S2/c1-15-8-13-20(16(2)14-15)22(29)23-21(27)24(33(30,31)19-6-4-3-5-7-19)25(32-23)28-18-11-9-17(26)10-12-18/h3-14,28H,27H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHWZPASUSQPLTL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)C2=C(C(=C(S2)NC3=CC=C(C=C3)F)S(=O)(=O)C4=CC=CC=C4)N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21FN2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzenesulfonyl)-5-(2,4-dimethylbenzoyl)-N2-(4-fluorophenyl)thiophene-2,4-diamine typically involves multi-step organic reactions. The process may start with the formation of the thiophene ring, followed by the introduction of the amino, fluorophenyl, phenylsulfonyl, and dimethylphenyl groups through various substitution reactions. Common reagents used in these steps include halogenated precursors, amines, and sulfonyl chlorides, under conditions such as reflux or catalytic environments.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the amino or thiophene moieties.

Reduction: Reduction reactions could target the nitro groups if present, converting them to amines.

Substitution: Various substitution reactions can occur, especially electrophilic aromatic substitution on the phenyl rings.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Halogenated compounds and strong bases or acids as catalysts.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, it might be investigated for its potential as a pharmaceutical agent, particularly if it exhibits bioactivity such as anti-inflammatory or anticancer properties.

Medicine

Medicinal applications could include its use as a drug candidate, subject to further pharmacological studies to determine its efficacy and safety.

Industry

In industry, the compound could be used in the development of new materials, such as polymers or dyes, due to its unique structural features.

Mechanism of Action

The mechanism of action for this compound would depend on its specific interactions with biological targets. It might act by binding to enzymes or receptors, thereby modulating their activity. The molecular pathways involved could include inhibition of specific enzymes or activation of signaling pathways.

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

Key structural analogs differ in substituents on the thiophene core, sulfonyl/benzoyl groups, and aryl amines. These modifications impact physicochemical properties and biological activity.

*Estimated based on substituent contributions. †Predicted using analogs’ data .

Key Observations:

- Electron-Withdrawing Groups: The target compound’s benzenesulfonyl group (vs.

- Fluorophenyl vs. Methoxyphenyl: The 4-fluorophenyl substituent (target) offers stronger electronegativity and metabolic stability compared to G613-0075’s 3-methoxyphenyl, which may enhance binding affinity in hydrophobic pockets .

- Benzoyl Modifications: The 2,4-dimethylbenzoyl group (target) introduces steric bulk compared to BA95736’s benzodioxole-carbonyl, likely affecting target selectivity .

Pharmacological Potential

- Protein Arginine Methyltransferase (PRMT) inhibition (Cancer).

- Kinase modulation (Musculoskeletal/Respiratory disorders) . The 4-fluorophenyl group may enhance blood-brain barrier penetration compared to methoxy or ethoxy substituents, suggesting CNS applicability .

Biological Activity

3-(benzenesulfonyl)-5-(2,4-dimethylbenzoyl)-N2-(4-fluorophenyl)thiophene-2,4-diamine is a complex organic compound notable for its diverse biological activities. This compound features a thiophene core with multiple substituents, which enhances its potential in medicinal chemistry. Understanding its biological activity is crucial for exploring its applications in pharmaceuticals and therapeutic interventions.

Chemical Structure and Properties

The molecular formula of this compound is , and it possesses a CAS number of 892289-43-9. The structure includes:

- A thiophene ring : This heterocyclic component is known for its electron-rich nature, which can facilitate various chemical interactions.

- Sulfonyl and dimethylbenzoyl groups : These functional groups contribute to the compound's unique reactivity and biological properties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, optimizing conditions to achieve high yields and purity. Techniques such as recrystallization and chromatography are often employed to purify the final product.

Biological Activity Overview

Research into the biological activities of this compound has revealed several promising effects:

Anticancer Activity

Studies have demonstrated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of thiophene have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Antimicrobial Properties

The presence of the sulfonyl group in conjunction with the thiophene ring has been linked to enhanced antimicrobial activity against a range of pathogens. Compounds with similar moieties have been reported to exhibit effectiveness against both Gram-positive and Gram-negative bacteria .

Enzyme Inhibition

This compound may also act as an inhibitor of specific enzymes involved in disease pathways. For example, certain thiophene derivatives have been identified as inhibitors of HIV protease, suggesting potential applications in antiviral therapies .

Case Studies

- Anticancer Study : A recent study evaluated the effects of thiophene derivatives on breast cancer cell lines. The results indicated that these compounds significantly reduced cell viability at micromolar concentrations, suggesting their potential as therapeutic agents in oncology.

- Antimicrobial Testing : Another research effort focused on testing the antimicrobial activity of various thiophene derivatives against Staphylococcus aureus and Escherichia coli. The results showed that compounds with similar structural features exhibited minimum inhibitory concentrations (MICs) in the low micromolar range, indicating potent antimicrobial properties.

Data Table: Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.